molecular formula C19H20N2OS B5718978 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5718978
M. Wt: 324.4 g/mol
InChI Key: IVLRFWNKSIZTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as TBB, is a chemical compound that has been extensively studied for its potential use in scientific research. TBB belongs to the class of benzothiazole derivatives and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of its substrates, leading to the modulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting CK2 activity. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is a highly selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has also been found to be stable in solution, making it easy to use in experiments. However, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has some limitations as well. It has been reported to have low solubility in water, which can limit its use in certain experiments. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to be toxic to some cell types at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One potential direction is the development of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and toxicity profiles. Additionally, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in combination with other inhibitors to study the role of CK2 in various biological processes. Furthermore, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used in preclinical studies to evaluate its potential as an anti-cancer agent. Overall, 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has the potential to be a valuable research tool in the study of CK2 and its role in various biological processes.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-amino-4-methylbenzothiazole with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in its pure form. This method has been reported to yield high purity 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide with good yields.

Scientific Research Applications

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential use as a selective inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes. 4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has been found to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various biological processes.

properties

IUPAC Name

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-6-5-7-15-16(12)20-18(23-15)21-17(22)13-8-10-14(11-9-13)19(2,3)4/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRFWNKSIZTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

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